Lipophilicity: Cyclohexyl Ester vs. Methyl Ester Partition Coefficient (LogP) Comparison
The cyclohexyl ester confers significantly higher lipophilicity compared to the simplest glycine ester analog, methyl glycinate hydrochloride. The measured LogP for cyclohexyl 2-aminoacetate hydrochloride is 0.80, whereas glycine methyl ester hydrochloride exhibits a LogP of 0.62 . This difference arises from the replacement of the methyl group with a six-membered cyclohexyl ring, which increases hydrophobic surface area and reduces aqueous solubility. The elevated LogP of the cyclohexyl derivative translates to enhanced partitioning into organic solvents and lipid bilayer environments.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.80 |
| Comparator Or Baseline | Glycine methyl ester hydrochloride: LogP = 0.62 |
| Quantified Difference | ΔLogP = +0.18 (29% increase relative to baseline) |
| Conditions | Calculated octanol-water partition coefficient (cLogP) |
Why This Matters
Higher LogP dictates solubility in organic reaction media and influences chromatographic retention, making the cyclohexyl ester preferable for non-aqueous synthetic protocols and reversed-phase HPLC applications where increased hydrophobicity is required.
